molecular formula C12H16BrNO B12215107 8-Bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

8-Bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B12215107
M. Wt: 270.17 g/mol
InChI Key: BPXKTMUKGNLZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the bromination of a precursor compound followed by amination. One common method involves the bromination of 2,2,4-trimethyl-3,4-dihydro-2H-1-benzopyran using bromine in the presence of a catalyst. The resulting bromo compound is then reacted with an amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzopyran derivatives, while oxidation can produce oxides or hydroxylated products .

Scientific Research Applications

8-Bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

8-bromo-N,2,2-trimethyl-3,4-dihydrochromen-4-amine

InChI

InChI=1S/C12H16BrNO/c1-12(2)7-10(14-3)8-5-4-6-9(13)11(8)15-12/h4-6,10,14H,7H2,1-3H3

InChI Key

BPXKTMUKGNLZTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C(=CC=C2)Br)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.